2-Hydroxyphenazine-1-carboxylic acid
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Overview
Description
2-Hydroxyphenazine-1-carboxylic acid is a phenazine derivative known for its significant biological activities. This compound is produced by various strains of Pseudomonas, particularly Pseudomonas chlororaphis. It has been studied for its role in promoting extracellular DNA release and altering biofilm structures . The compound exhibits strong antimicrobial properties, making it a valuable subject in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenazine-1-carboxylic acid is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzO. This conversion requires NADP(H) and Fe3+ as cofactors, with an optimal temperature of 28°C . The reaction follows first-order kinetics and can occur without enzymatic involvement under certain conditions .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas chlororaphis strains. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the phenazine biosynthesis gene cluster . The addition of exogenous precursors and optimization of fermentation conditions have also been explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyphenazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The conversion of phenazine-1-carboxylic acid to this compound is an oxidation reaction catalyzed by PhzO .
Common Reagents and Conditions:
Oxidation: NADP(H) and Fe3+ are essential for the oxidation of phenazine-1-carboxylic acid to this compound.
Reduction: Specific reducing agents and conditions for the reduction of this compound have not been extensively studied.
Major Products: The primary product of the oxidation reaction is this compound itself. Further reactions can lead to the formation of other phenazine derivatives, depending on the conditions and reagents used .
Scientific Research Applications
2-Hydroxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyphenazine-1-carboxylic acid involves its interaction with microbial cells. The compound promotes the release of extracellular DNA, which is essential for biofilm formation and maintenance . This process is partly due to cell autolysis resulting from pyocin production and release . The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, leading to oxidative stress in target cells .
Comparison with Similar Compounds
2-Hydroxyphenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and applications. Similar compounds include:
Phenazine-1-carboxylic acid: The precursor for this compound, known for its antimicrobial properties.
2-Hydroxyphenazine: Another phenazine derivative with broad-spectrum antifungal activity.
Phenazine-1-carboxamide:
Compared to these compounds, this compound exhibits unique properties, such as promoting extracellular DNA release and altering biofilm structures, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
4075-25-6 |
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Molecular Formula |
C13H8N2O3 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-hydroxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-10-6-5-9-12(11(10)13(17)18)15-8-4-2-1-3-7(8)14-9/h1-6,16H,(H,17,18) |
InChI Key |
GXLWPTUCVZRTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)C(=O)O)O |
Origin of Product |
United States |
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